molecular formula C42H82NO10P B10822319 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid

2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid

Cat. No.: B10822319
M. Wt: 792.1 g/mol
InChI Key: TZCPCKNHXULUIY-UHFFFAOYSA-N
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Description

. It is a derivative of phosphatidylserine, a phospholipid component of cell membranes, and plays a crucial role in cell signaling and membrane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid typically involves the esterification of phosphatidylserine with stearic acid. The reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating under reflux to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the reaction of phosphatidylserine with stearic acid in the presence of a catalyst under controlled temperature and pressure conditions to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: Substitution reactions can take place at the phosphate group or the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of epoxides or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted phospholipids or amino acids.

Scientific Research Applications

Chemistry: The compound is used in the study of lipid membranes and their properties. It is also used in the synthesis of other complex lipids and in the development of lipid-based drug delivery systems.

Biology: In biological research, it is used to study cell signaling pathways and membrane dynamics. It is also used in the investigation of apoptosis (programmed cell death) and other cellular processes.

Medicine: . It is also being explored for its anti-inflammatory and antioxidant properties.

Industry: In the cosmetic and pharmaceutical industries, it is used as an ingredient in skincare products and supplements due to its beneficial effects on skin health and cognitive function.

Mechanism of Action

The compound exerts its effects primarily through its role as a component of cell membranes. It interacts with various proteins and enzymes involved in cell signaling pathways, influencing processes such as apoptosis, inflammation, and oxidative stress. The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

  • Phosphatidylserine: The parent compound from which it is derived.

  • Phosphatidylcholine: Another major phospholipid in cell membranes.

  • Phosphatidylethanolamine: Another phospholipid with similar functions.

Uniqueness: 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid is unique due to its specific fatty acid composition (stearic acid) and its role in cell signaling and membrane structure. Its ability to interact with specific proteins and enzymes sets it apart from other phospholipids.

Properties

IUPAC Name

2-amino-3-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPCKNHXULUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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